2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate
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Overview
Description
2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate involves multiple steps, including the formation of the pyrrolo[3,4-c]azepine core and the introduction of the benzyl, tert-butyl, and ethyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-c]azepine derivatives with different substituents. These compounds may share some structural features but differ in their specific functional groups and properties.
Uniqueness
2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H34N2O6 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate |
InChI |
InChI=1S/C24H34N2O6/c1-5-30-20(27)24-12-9-13-25(22(29)32-23(2,3)4)14-19(24)15-26(17-24)21(28)31-16-18-10-7-6-8-11-18/h6-8,10-11,19H,5,9,12-17H2,1-4H3/t19-,24-/m0/s1 |
InChI Key |
RHCBDQWHJDTQDI-CYFREDJKSA-N |
Isomeric SMILES |
CCOC(=O)[C@]12CCCN(C[C@H]1CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C12CCCN(CC1CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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